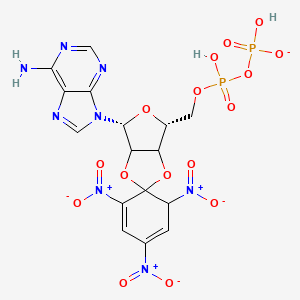

2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate

Overview

Description

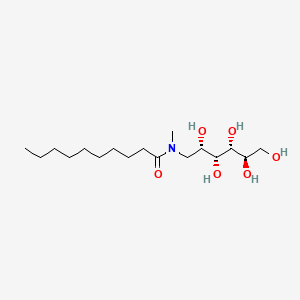

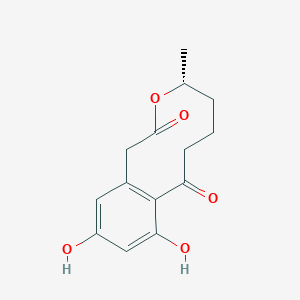

2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate, also known as TNP-ADP, is an ATP analogue . It has been used to study nucleotide site stoichiometry and interactions in various biological systems . It is known to be a competitive inhibitor of photophosphorylation of ADP .

Synthesis Analysis

The ATP analogue TNP-ATP was first synthesized by Hiratsuka and Uchida . It is useful due to its ease of synthesis and incorporation of 32P into the y position .Molecular Structure Analysis

TNP-ATP undergoes a specific change in its absorption spectrum in the visible region upon binding to ATPase . The adenine moiety is inserted between the side chains of Lys65, Phe174, and Ile215 and provides H-bonding with Thr172 backbone and side chain atoms .Physical And Chemical Properties Analysis

Free TNP-ATP in aqueous solution yields a weak fluorescence signal which is slightly increased upon binding of the analogue to ATPase . A pronounced fluorescence enhancement and a spectral change are observed when ATP is added in concentrations permitting partial occupancy of the specific sites by TNP-ATP .Scientific Research Applications

Fluorescence Properties in Binding Studies : This compound exhibits unique fluorescence properties, useful in studying binding to proteins like heavy meromyosin ATPase. It has been found that the fluorescence intensity of this compound decreases with increasing solvent polarity, suggesting its application in understanding hydrophobic interactions in proteins (Hiratsuka, 1976).

Understanding Enzyme Interactions : It has been used to study the interactions of nucleotides with Escherichia coli replicative helicase DnaB protein. The compound's binding to the protein results in quenching of the protein fluorescence, providing insights into the enzyme's nucleotide binding sites and the nature of their interactions (Bujalowski & Klonowska, 1993).

Synthesis of Phosphorylating Agents : This compound has been involved in the synthesis of phosphorylating agents, like 2′,3′-cyclic Coenzyme A. Such applications are significant in biochemical research, particularly in understanding and manipulating metabolic pathways (Taguchi et al., 1976).

Probe for Binding Site Studies : The compound has also been used as a probe to study the binding sites of enzymes, such as heavy meromyosin ATPase. It provides information about the molecular interactions and conformational changes in the enzyme upon ligand binding (Hiratsuka, 1975).

Role in Mechanosensory Transduction : Research has explored its role in mechanosensory transduction in the rat colorectum, indicating its potential use in studying neurological and sensory processes (Wynn et al., 2003).

Affinity Labeling Reagent for Enzyme Studies : It has been used as an affinity labeling reagent for enzymes like phenol-sulfotransferase. This application is crucial for understanding enzyme mechanisms and designing inhibitors (Borchardt et al., 1978).

Chemosensors for ATP Determination : It has been utilized in creating selective chemosensors for ATP determination, showcasing its application in analytical chemistry and biosensor technology (Huynh et al., 2013).

properties

IUPAC Name |

[[(4R,6R)-4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O16P2/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(37-15)3-36-42(34,35)40-41(31,32)33)38-16(39-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H2,17,18,19)(H2,31,32,33)/p-1/t7-,8?,11?,12?,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOHYTDXVJMKHS-LKSVHCESSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2(C1[N+](=O)[O-])OC3[C@H](O[C@H](C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N8O16P2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate | |

CAS RN |

77450-67-0 | |

| Record name | 2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077450670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxy-tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1203236.png)

![6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole](/img/structure/B1203237.png)

![3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1203247.png)